molecular formula C12H10BrClN2O3S B344639 5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide CAS No. 428457-98-1

5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide

Cat. No.: B344639
CAS No.: 428457-98-1
M. Wt: 377.64g/mol
InChI Key: SVLACVXPOZUJCJ-UHFFFAOYSA-N
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Description

5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of the bromine atom to the benzene ring.

    Chlorination: Addition of the chlorine atom to the pyridine ring.

    Methoxylation: Introduction of the methoxy group to the benzene ring.

    Sulfonamidation: Formation of the sulfonamide group by reacting with a suitable sulfonamide precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-N-(5-chloro-pyridin-2-yl)-2-methoxy-benzenesulfonamide: shares structural similarities with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-bromo-N-(5-chloropyridin-2-yl)-2-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrClN2O3S/c1-19-10-4-2-8(13)6-11(10)20(17,18)16-12-5-3-9(14)7-15-12/h2-7H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLACVXPOZUJCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=NC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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